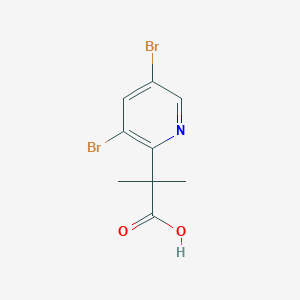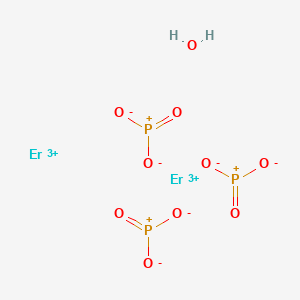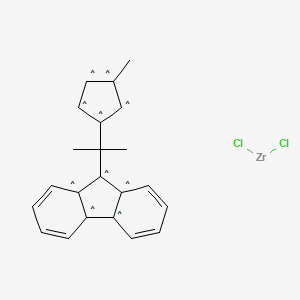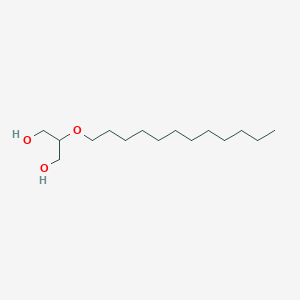
3-Amino-6,7-dimethoxy-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6,7-dimethoxy-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an amino group at the 3-position and methoxy groups at the 6 and 7 positions on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7-dimethoxy-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted anthranilic acid derivatives.
Cyclization: The anthranilic acid derivative undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.
Functional Group Introduction: The amino and methoxy groups are introduced through subsequent reactions, such as nitration followed by reduction for the amino group and methylation for the methoxy groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-6,7-dimethoxy-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-6,7-dimethoxy-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4(3H)-quinazolinone: Lacks the methoxy groups, which may affect its biological activity.
6,7-Dimethoxy-4(3H)-quinazolinone: Lacks the amino group, leading to different chemical properties.
4(3H)-Quinazolinone: The parent compound without any substitutions.
Uniqueness
3-Amino-6,7-dimethoxy-4(3H)-quinazolinone is unique due to the presence of both amino and methoxy groups, which can enhance its biological activity and specificity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
34659-16-0 |
|---|---|
Molekularformel |
C10H11N3O3 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
3-amino-6,7-dimethoxyquinazolin-4-one |
InChI |
InChI=1S/C10H11N3O3/c1-15-8-3-6-7(4-9(8)16-2)12-5-13(11)10(6)14/h3-5H,11H2,1-2H3 |
InChI-Schlüssel |
TVDLGBXMAMNVGY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12278714.png)

![2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester](/img/structure/B12278727.png)






![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate](/img/structure/B12278756.png)

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B12278763.png)

![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B12278784.png)
